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molecular formula C11H11ClN2O B8575582 1-chloro-6-methoxy-N-methylisoquinolin-3-amine

1-chloro-6-methoxy-N-methylisoquinolin-3-amine

Cat. No. B8575582
M. Wt: 222.67 g/mol
InChI Key: GVYKDLKWDFLQQL-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

Triflic acid (4.09 mL, 46.0 mmol) was added to a solution of N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine (1.44 g, 4.60 mmol) in DCM (20 mL) at RT and stirred for 1 hr at RT before reverse adding to a solution of sat. sodium bicarbonate. The organic layer was diluted with DCM and separated. The organic layer was dried over MgSO4, filtered and evaporated. The crude material was purified via silica gel chromatography (90 g column, 0-30% EtOAc:Hex) to give the expected product 1-chloro-6-methoxy-N-methylisoquinolin-3-amine (610 mg, 2.74 mmol, 59.5% yield) as an orange solid. MS: MS m/z 223.15(M++1).
Quantity
4.09 mL
Type
reactant
Reaction Step One
Name
N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(C(F)(F)F)(=O)=O.[CH2:9]([N:16]([CH3:30])[C:17]1[N:18]=[C:19]([Cl:29])[C:20]2[C:25]([CH:26]=1)=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[C:10]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Cl:29][C:19]1[C:20]2[C:25](=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[CH:26]=[C:17]([N:16]([CH2:9][CH3:10])[CH3:30])[N:18]=1.[Cl:29][C:19]1[C:20]2[C:25](=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[CH:26]=[C:17]([NH:16][CH3:9])[N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.09 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine
Quantity
1.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1N=C(C2=CC=C(C=C2C1)OC)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography (90 g column, 0-30% EtOAc:Hex)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)N(C)CC
Name
Type
product
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mmol
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 59.5%
YIELD: CALCULATEDPERCENTYIELD 119.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957203B2

Procedure details

Triflic acid (4.09 mL, 46.0 mmol) was added to a solution of N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine (1.44 g, 4.60 mmol) in DCM (20 mL) at RT and stirred for 1 hr at RT before reverse adding to a solution of sat. sodium bicarbonate. The organic layer was diluted with DCM and separated. The organic layer was dried over MgSO4, filtered and evaporated. The crude material was purified via silica gel chromatography (90 g column, 0-30% EtOAc:Hex) to give the expected product 1-chloro-6-methoxy-N-methylisoquinolin-3-amine (610 mg, 2.74 mmol, 59.5% yield) as an orange solid. MS: MS m/z 223.15(M++1).
Quantity
4.09 mL
Type
reactant
Reaction Step One
Name
N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(C(F)(F)F)(=O)=O.[CH2:9]([N:16]([CH3:30])[C:17]1[N:18]=[C:19]([Cl:29])[C:20]2[C:25]([CH:26]=1)=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[C:10]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Cl:29][C:19]1[C:20]2[C:25](=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[CH:26]=[C:17]([N:16]([CH2:9][CH3:10])[CH3:30])[N:18]=1.[Cl:29][C:19]1[C:20]2[C:25](=[CH:24][C:23]([O:27][CH3:28])=[CH:22][CH:21]=2)[CH:26]=[C:17]([NH:16][CH3:9])[N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.09 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
N-benzyl-1-chloro-6-methoxy-N-methylisoquinolin-3-amine
Quantity
1.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1N=C(C2=CC=C(C=C2C1)OC)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel chromatography (90 g column, 0-30% EtOAc:Hex)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)N(C)CC
Name
Type
product
Smiles
ClC1=NC(=CC2=CC(=CC=C12)OC)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.74 mmol
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 59.5%
YIELD: CALCULATEDPERCENTYIELD 119.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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